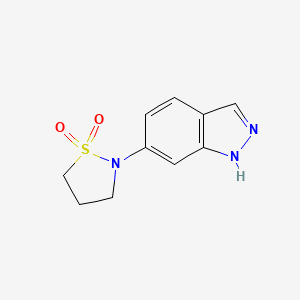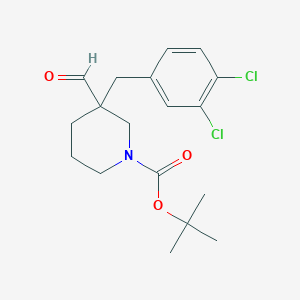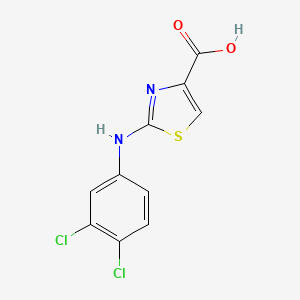![molecular formula C8H8N2O B1325023 (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol CAS No. 1015609-51-4](/img/structure/B1325023.png)
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Overview
Description
“(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is a chemical compound with the empirical formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been studied for its potential activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol”, involves targeting FGFRs, which is considered an attractive strategy for cancer therapy . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .
Molecular Structure Analysis
The molecular weight of “(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is 148.16 . The SMILES string for this compound is OCc1cnc2cc[nH]c2c1 .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol”, have shown potent activities against FGFR1, 2, and 3 . These compounds have been found to inhibit cell proliferation and induce apoptosis .
Physical And Chemical Properties Analysis
“(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol” is a solid compound . More detailed physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
FGFR4 Inhibition for Cancer Treatment
The compound (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol and its derivatives have been studied as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is known to have potent anti-proliferative activity against Hep3B cells, a type of liver cancer cell. This suggests potential applications in the development of cancer therapies targeting FGFR4 .
2. Anti-Migration and Anti-Invasion for Cancer Therapy Derivatives of this compound have been evaluated for their effects on the migration and invasion abilities of cancer cells, specifically 4T1 cells, which are a model for breast cancer. The transwell chamber assay was used to assess these properties, indicating potential use in preventing cancer metastasis .
3. Interaction with PI3K in Breast Cancer Research has found that certain derivatives may interact with Phosphoinositide 3-kinases (PI3K), which are key regulators in the growth and survival of breast cancer cells. This interaction could be significant in understanding resistance to endocrine therapy and chemotherapy in breast cancer treatment .
Human Neutrophil Elastase (HNE) Research
The compound has also been used as a new scaffold in research targeting human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. This suggests potential applications in developing treatments for conditions involving HNE .
Synthetic Approaches for Pyrrolopyrazine Derivatives
Synthetic methods involving (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol have been developed for creating pyrrolopyrazine derivatives. These methods include one-pot synthesis and oxidative ring-opening processes, which are important for pharmaceutical chemistry and drug design .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit fibroblast growth factor receptors (fgfrs) , which play essential roles in various types of tumors .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit fgfrs . These inhibitors typically work by binding to the receptor and preventing its activation, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors generally inhibit dna replication and mitosis and promote dna repair, recombination, and apoptosis .
Safety and Hazards
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOXCPRDIGDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640155 | |
| Record name | (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
CAS RN |
1015609-51-4 | |
| Record name | (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)
![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)
![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)